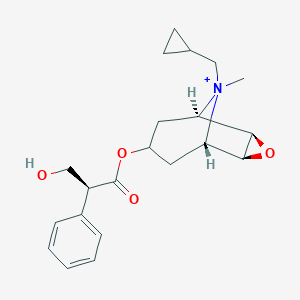

(2,3-二叠氮丙基)-氨基甲酸甲酯 1,1-二甲乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure. It might also include information on what the compound is used for or where it is typically found or produced.

Synthesis Analysis

This would involve a detailed look at how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or issues with the synthesis, such as the need for unusual or expensive reagents, or difficulties in purifying the product.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. It might also discuss how the structure was determined, such as through X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

This would involve a discussion of how the compound reacts, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis

This would include information on the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, reactivity, and stability).科学研究应用

在 HIV 蛋白酶抑制剂合成中的应用

Patel、Chu 和 Mueller (2003) 的一项研究证明了相关化合物 (1S,2R)-[3-氯-2-羟基-1-(苯甲基)丙基]氨基甲酸,1,1-二甲乙酯在 HIV 蛋白酶抑制剂阿扎那韦合成中的应用。他们实现了醇中间体的非对映异构体纯度 >98% 和对映体过量 >99.3% (Patel、Chu 和 Mueller,2003)。

在钯催化的胺化反应中的作用

Mullick 等人 (2010) 讨论了氨基甲酸 2-三甲基甲硅烷基酯在芳基卤化物和氯化物的钯催化胺化反应中作为氨当量的用途,这对于合成具有敏感官能团的苯胺至关重要 (Mullick 等,2010)。

参与化学反应

Parker 等人 (2002) 报道了涉及 {2-[2-(2,2-二甲基丙酰氨基)-5-苯甲基-6-甲氧基吡啶^-基氨基]乙基}氨基甲酸叔丁酯的意外化学反应,展示了这些化合物在化学合成过程中的复杂行为和潜力 (Parker、Hughes、Parker 和 Ray,2002)。

在立体选择性反应中的应用

该化合物还在立体选择性反应的背景下进行了讨论。Garner 和 Park (2003) 强调了类似衍生物 1,1,-二甲乙基 (S)-或 (R)-4-甲酰-2,2-二甲基-3-恶唑烷二甲酸酯作为各种有机反应中有用中间体的效用 (Garner 和 Park,2003)。

生物催化转化

Gill 和 Patel (2006) 开发了一种有效的生物催化方法,将相关化合物 (5S)-4,5-二氢-1H-吡咯-1,5-二甲酸转化为二肽基肽酶 IV 抑制剂沙格列汀合成的关键中间体 (Gill 和 Patel,2006)。

酯化催化

Shieh、Dell 和 Repič (2002) 发现 1,8-二氮杂双环 [5.4.0] 十一-7-烯是羧酸与碳酸二甲酯酯化反应的有效催化剂,提出了涉及氨基甲酸酯中间体的合理机制,表明相关化合物在催化中的多功能性 (Shieh、Dell 和 Repič,2002)。

安全和危害

This would include information on any hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include information on safe handling and disposal practices.

未来方向

This would involve a discussion of areas for future research or development involving the compound, such as potential new applications, improvements in synthesis, or new reactions.

I hope this general information is helpful, and I encourage you to consult a chemistry textbook or a reliable online resource for more detailed information on these topics. If you have specific questions about a different compound, feel free to ask!

属性

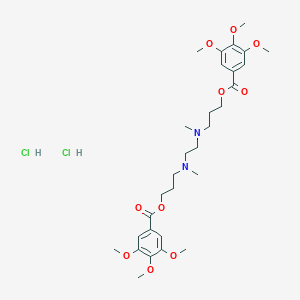

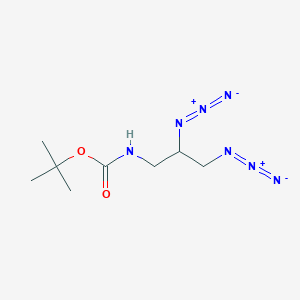

IUPAC Name |

tert-butyl N-(2,3-diazidopropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N7O2/c1-8(2,3)17-7(16)11-4-6(13-15-10)5-12-14-9/h6H,4-5H2,1-3H3,(H,11,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCNNYTWXOUCDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CN=[N+]=[N-])N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572110 |

Source

|

| Record name | tert-Butyl (2,3-diazidopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Diazidopropyl)-carbamic Acid 1,1-Dimethylethyl Ester | |

CAS RN |

190840-29-0 |

Source

|

| Record name | tert-Butyl (2,3-diazidopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。